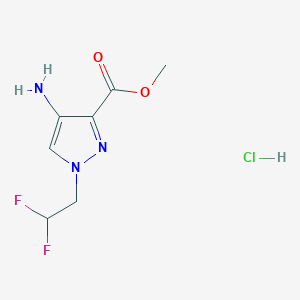
Methyl 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C7H10ClF2N3O2 and its molecular weight is 241.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate hydrochloride is a synthetic compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with an amino group and a difluoroethyl group. Its molecular formula is C₇H₈ClF₂N₃O₂, and it has a molecular weight of 225.61 g/mol. The presence of the difluoroethyl group enhances its lipophilicity and may influence its interaction with biological targets.
Antiviral Activity
Recent studies have indicated that pyrazole derivatives exhibit antiviral properties, particularly against HIV. This compound was evaluated for its efficacy in inhibiting HIV-1 replication. In vitro assays demonstrated that the compound can significantly reduce viral load in infected cell cultures while maintaining low cytotoxicity levels. The structure-activity relationship (SAR) analysis suggested that modifications to the pyrazole core could enhance antiviral potency without increasing toxicity .
Antifungal Activity
In another area of research, compounds similar to methyl 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate have shown promising antifungal activity. For instance, derivatives of pyrazole carboxylic acids were tested against various phytopathogenic fungi, demonstrating effective inhibition comparable to established fungicides like boscalid. Such findings suggest that this class of compounds could be further explored for agricultural applications .
The mechanism by which methyl 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate exerts its biological effects appears to involve multiple pathways:
- Inhibition of Viral Replication : The compound interferes with key stages of the HIV replication cycle, potentially affecting reverse transcriptase activity.
- Fungal Cell Disruption : Similar compounds disrupt fungal cell wall synthesis or function through inhibition of specific enzymes .
Structure-Activity Relationship (SAR)
The SAR studies on pyrazole derivatives indicate that:
- Substituents on the Pyrazole Ring : Variations in substituents can significantly alter biological activity; for example, the introduction of halogen atoms (like fluorine) has been shown to enhance potency.
- Linker Modifications : Alterations in the linker region between the pyrazole and other functional groups can impact solubility and bioavailability .
Case Study 1: HIV Inhibition
A study screened several pyrazole derivatives for their ability to inhibit HIV replication. This compound was among those tested and exhibited a dose-dependent reduction in viral replication in HeLa P4 cells. The findings suggest potential for development as an antiretroviral agent .
Case Study 2: Antifungal Efficacy
Another investigation assessed the antifungal properties of various pyrazole derivatives against seven species of pathogenic fungi. This compound showed significant antifungal activity, outperforming several commercial fungicides in specific assays .
特性
IUPAC Name |
methyl 4-amino-1-(2,2-difluoroethyl)pyrazole-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N3O2.ClH/c1-14-7(13)6-4(10)2-12(11-6)3-5(8)9;/h2,5H,3,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSVAOWXCTXINO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1N)CC(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














